![molecular formula C20H19FN2O3 B2747067 {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone CAS No. 477711-11-8](/img/structure/B2747067.png)
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone is a synthetic compound with significant potential in various scientific research fields, particularly in medicinal chemistry. The compound's unique structural characteristics provide a foundation for diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone, one typically follows a multi-step process involving:
Initial formation of the {3-fluoropropoxy}phenyl compound through a nucleophilic substitution reaction.
Subsequent attachment of this compound to the pyrazole moiety via a cyclization reaction.
Methoxy substitution on the phenyl ring through an electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production would involve scaling up these reactions while maintaining stringent control over reaction conditions such as temperature, pressure, and reaction time to ensure consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction reactions may yield de-fluorinated or demethoxylated products, which might be useful for structure-activity relationship studies.
Substitution: Various substitution reactions, such as halogenation or alkylation, can modify the compound's functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromic acid, typically under mild acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride under anhydrous conditions is standard.
Substitution: Halogenation typically employs reagents like N-bromosuccinimide or N-chlorosuccinimide under controlled temperatures.
Major Products
The major products from these reactions include different fluorinated, methoxylated, or alkylated derivatives, each with potential unique properties for further exploration.
Aplicaciones Científicas De Investigación
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone has a wide range of applications:
Chemistry: Utilized as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, often as a ligand in binding studies.
Industry: Used in the development of new materials or as an intermediate in various chemical production processes.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms, primarily involving:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Interference with signaling pathways, such as those related to inflammation or cell proliferation, by modulating the activity of key molecular targets.
Comparación Con Compuestos Similares
When compared to similar compounds, {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone stands out due to its:
Unique combination of fluorine, pyrazole, and methoxy groups, providing distinct physicochemical properties.
Enhanced biological activity due to the strategic placement of functional groups.
Similar Compounds
{4-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone: Similar structure with a different substitution pattern.
{3-[4-(2-fluoroethoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone: Slight variation in the length of the alkoxy chain.
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone: Variance in the position of the methoxy group.
Propiedades
IUPAC Name |
[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-5-2-4-16(14-18)20(24)23-12-10-19(22-23)15-6-8-17(9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWQHPQZZNEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)
![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)
![ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2746992.png)
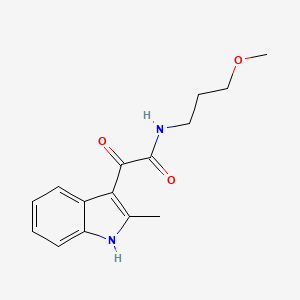
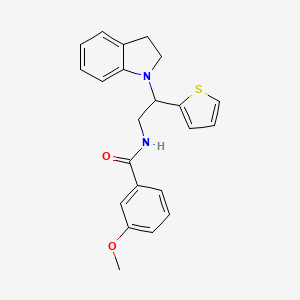
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)
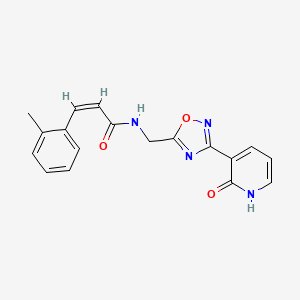
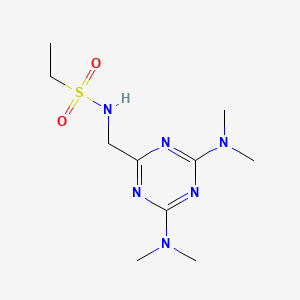
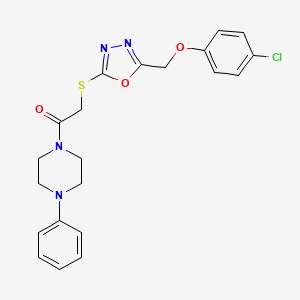
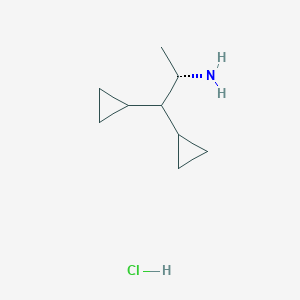
![2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2747007.png)
